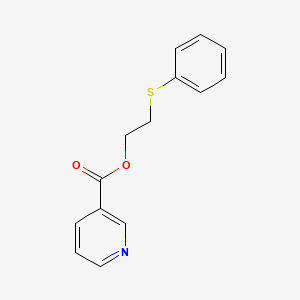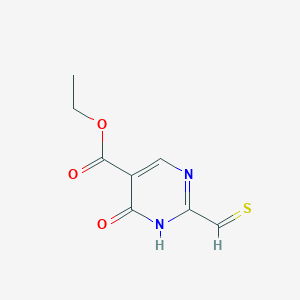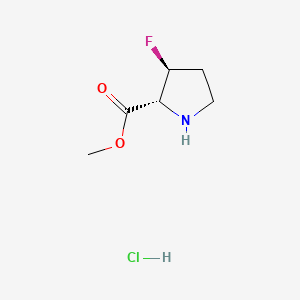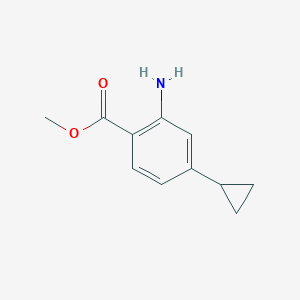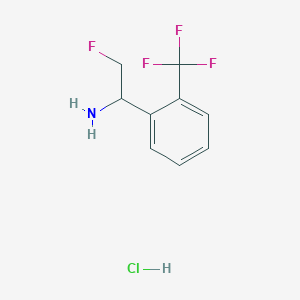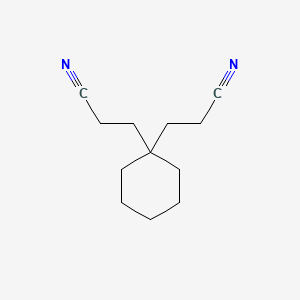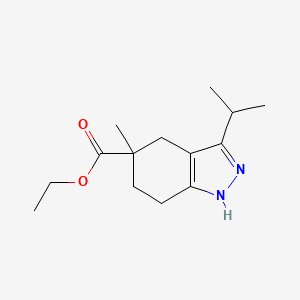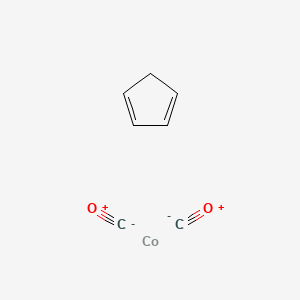
(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorophenyl group and a piperidinyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate typically involves the following steps:
Formation of the Piperidinyl Acetate Moiety: This step involves the reaction of piperidine with acetic anhydride under controlled conditions to form the piperidinyl acetate intermediate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperidinyl acetate intermediate.
Methylation: The final step involves the methylation of the compound using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the piperidinyl acetate moiety contributes to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorophenyl acetate
- 4-Fluorophenylacetic acid
- Ethyl (4-fluorobenzoyl)acetate
Uniqueness
(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate stands out due to its unique combination of a fluorophenyl group and a piperidinyl acetate moiety. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H16FNO3 |
|---|---|
Peso molecular |
265.28 g/mol |
Nombre IUPAC |
methyl (2S)-2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate |
InChI |
InChI=1S/C14H16FNO3/c1-19-14(18)13(10-2-4-11(15)5-3-10)16-8-6-12(17)7-9-16/h2-5,13H,6-9H2,1H3/t13-/m0/s1 |
Clave InChI |
YKUHMTDLIZASSW-ZDUSSCGKSA-N |
SMILES isomérico |
COC(=O)[C@H](C1=CC=C(C=C1)F)N2CCC(=O)CC2 |
SMILES canónico |
COC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


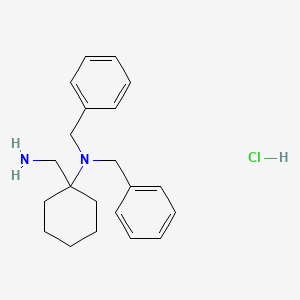
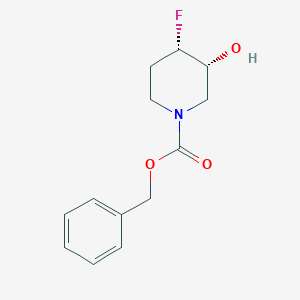
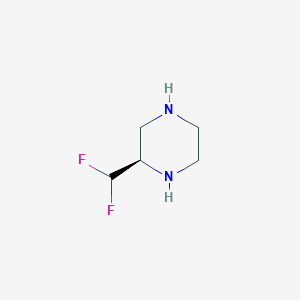
![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)

